

3,4,5-Tribromophenol CAS number and molecular formula

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Compound of Interest

Compound Name: 3,4,5-Tribromophenol

Cat. No.: B3086760

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An In-Depth Technical Guide to 3,4,5-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4,5-tribromophenol**, a halogenated phenol of significant interest in various scientific domains. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. While research on this specific isomer is less abundant than its 2,4,6-tribromophenol counterpart, this guide collates the available data to support its application in research and development. Particular emphasis is placed on providing structured data and outlining potential experimental approaches for its synthesis and analysis.

Chemical Identity and Properties

3,4,5-Tribromophenol is a polybrominated phenol with the chemical formula $C_6H_3Br_3O$.^{[1][2]} Its structure consists of a phenol ring substituted with three bromine atoms at the 3, 4, and 5 positions.

Table 1: Chemical Identifiers for **3,4,5-Tribromophenol**

Identifier	Value
CAS Number	116434-90-3[1]
Molecular Formula	C ₆ H ₃ Br ₃ O[1][2]
IUPAC Name	3,4,5-tribromophenol[1]
InChI	InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H[1]
InChIKey	KAVNMOZXRFSPM-UHFFFAOYSA-N[1]
SMILES	<chem>C1=C(C=C(C(=C1Br)Br)Br)O</chem> [1]

Table 2: Physicochemical Properties of **3,4,5-Tribromophenol**

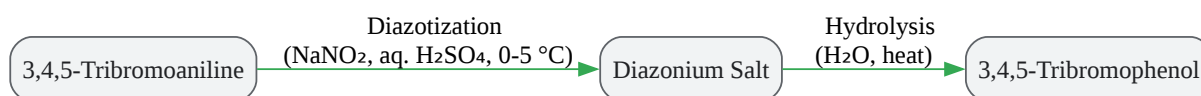
Property	Value	Source
Molecular Weight	330.80 g/mol	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	329.77135 Da	PubChem[1]
Monoisotopic Mass	327.77340 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Synthesis of 3,4,5-Tribromophenol

The direct bromination of phenol typically yields 2,4,6-tribromophenol as the major product due to the ortho- and para-directing effects of the hydroxyl group. Therefore, the synthesis of **3,4,5-tribromophenol** requires a multi-step approach, commonly starting from 3,4,5-tribromoaniline.

Conceptual Synthetic Pathway

The most plausible synthetic route to **3,4,5-tribromophenol** involves the diazotization of 3,4,5-tribromoaniline, followed by the hydrolysis of the resulting diazonium salt.



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A conceptual pathway for the synthesis of **3,4,5-Tribromophenol**.

Experimental Protocol: Diazotization and Hydrolysis

The following protocol is a generalized procedure based on standard methods for the conversion of an aromatic amine to a phenol via a diazonium salt.

Materials:

- 3,4,5-Tribromoaniline
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Distilled Water
- Ice
- Steam distillation apparatus
- Standard laboratory glassware

Procedure:

- Preparation of the Diazonium Salt Solution:

- In a flask, dissolve 3,4,5-tribromoaniline in a cooled solution of concentrated sulfuric acid and water.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Hydrolysis of the Diazonium Salt:
 - Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of **3,4,5-tribromophenol**, with the evolution of nitrogen gas.
 - The reaction mixture can then be subjected to steam distillation to isolate the crude **3,4,5-tribromophenol**.
- Purification:
 - The collected distillate containing the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield pure **3,4,5-tribromophenol**.

Analytical Methodologies

The analysis of **3,4,5-tribromophenol** and its isomers typically involves chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of bromophenol isomers.

Table 3: General HPLC Parameters for Bromophenol Analysis

Parameter	Condition
Column	C18 reversed-phase
Mobile Phase	Gradient of acetonitrile and acidified water
Detector	UV-Vis
Injection Volume	10-20 μ L
Flow Rate	1.0 mL/min

Spectroscopic Characterization

Infrared (IR) Spectroscopy: An FTIR spectrum of **3,4,5-Tribromophenol** is available and can be used for its identification.[3] Key expected absorptions would include a broad O-H stretching band and C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for **3,4,5-tribromophenol** is not readily available in the searched literature, predictions can be made based on its structure. The ^1H NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton. The ^{13}C NMR spectrum would show distinct signals for the different carbon environments in the molecule.

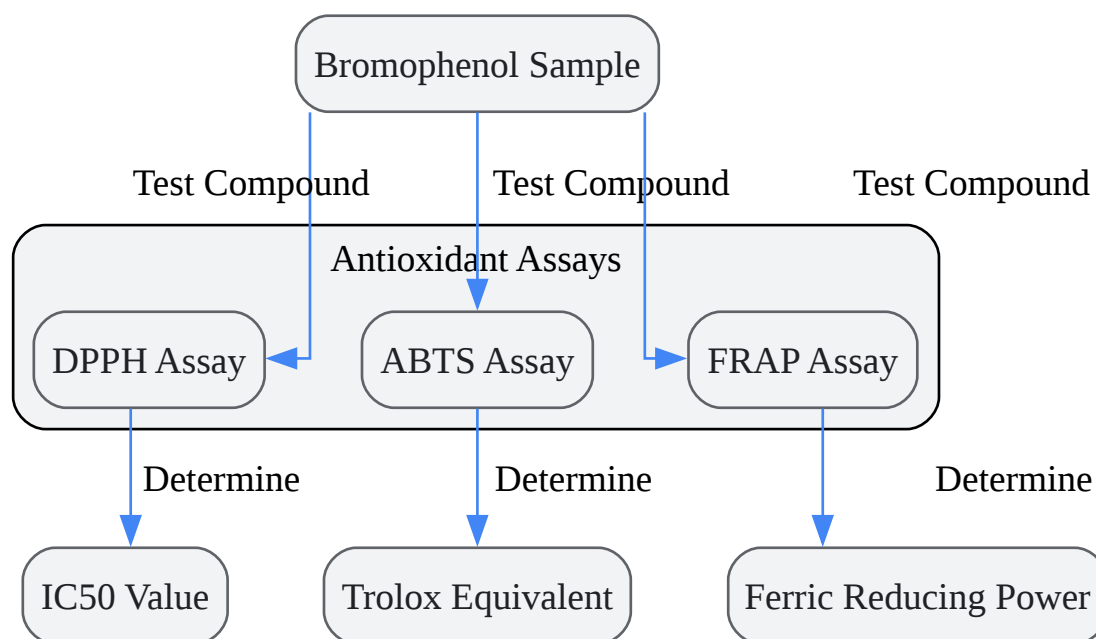
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of **3,4,5-tribromophenol**. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of three bromine atoms.

Biological Activity and Potential Applications

While specific biological studies on **3,4,5-tribromophenol** are limited, the broader class of bromophenols, particularly those isolated from marine sources, have demonstrated a range of biological activities. These include antioxidant, antimicrobial, and anticancer properties.[4] The presence of the phenolic hydroxyl group and the halogen substituents are thought to contribute to these effects.

Antioxidant Activity

Bromophenols are known to act as antioxidants by scavenging free radicals. This activity can be evaluated using various in vitro assays.



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Experimental workflow for assessing the antioxidant activity of bromophenols.

Potential in Drug Development

The biological activities of bromophenols suggest their potential as lead compounds in drug discovery. For instance, their ability to modulate cellular signaling pathways could be explored for therapeutic applications. Further research into the specific effects of **3,4,5-tribromophenol** on various cell lines and enzyme systems is warranted to uncover its potential in drug development.

Safety and Handling

Based on the GHS classification for **3,4,5-tribromophenol**, it is considered harmful if swallowed, in contact with skin, or inhaled.[1] It is also indicated to cause skin and serious eye irritation and may cause respiratory sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,4,5-Tribromophenol is a valuable chemical for which a comprehensive dataset is still being established. This guide has summarized the available information on its properties, synthesis, and analytical methods, providing a foundation for researchers and drug development professionals. The outlined synthetic pathway and analytical protocols offer practical starting points for further investigation into this compound's unique characteristics and potential applications. As with many less-common isomers, there is a clear opportunity for further research to fully elucidate its biological activity and potential therapeutic value.

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